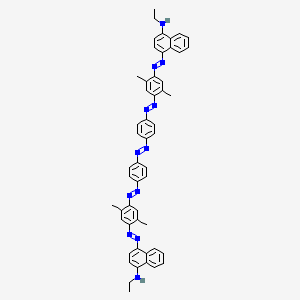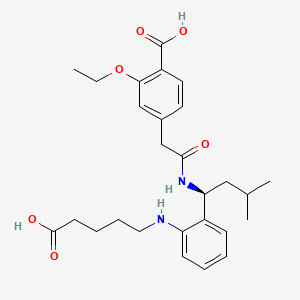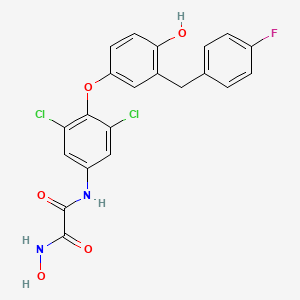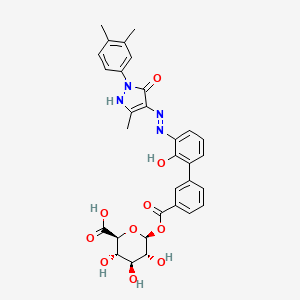
Eltrombopag metabolite M2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eltrombopag metabolite M2 is a minor circulating component of eltrombopag, a thrombopoietin receptor agonist. Eltrombopag is primarily used to treat thrombocytopenia, a condition characterized by low platelet counts in the blood. Metabolite M2 is formed through the metabolic processes in the body and plays a role in the overall pharmacokinetics of eltrombopag .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of eltrombopag involves multiple steps, including the formation of intermediate compounds. The preparation of eltrombopag metabolite M2 specifically involves the acyl glucuronidation of eltrombopag. This process typically occurs in the liver, where enzymes such as UDP-glucuronosyltransferases catalyze the reaction .
Industrial Production Methods
Industrial production of eltrombopag and its metabolites involves large-scale chemical synthesis and purification processes. These methods ensure the production of high-purity compounds suitable for pharmaceutical use. The specific conditions for the synthesis of metabolite M2 are optimized to achieve maximum yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Eltrombopag metabolite M2 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions involving this compound include various oxidized and reduced forms of the compound. These products are analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to determine their structures and properties .
Aplicaciones Científicas De Investigación
Eltrombopag metabolite M2 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of metabolic pathways and reaction mechanisms.
Biology: Investigated for its role in cellular processes and interactions with biomolecules.
Medicine: Studied for its pharmacokinetic properties and potential therapeutic effects.
Industry: Utilized in the development of analytical methods for drug testing and quality control
Mecanismo De Acción
Eltrombopag metabolite M2 exerts its effects by interacting with specific molecular targets and pathways. The primary mechanism involves the binding to the thrombopoietin receptor, which stimulates the production of platelets in the bone marrow. This interaction activates downstream signaling pathways, including the phosphorylation of STAT and JAK proteins, leading to increased platelet production .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to eltrombopag metabolite M2 include other thrombopoietin receptor agonists such as:
Romiplostim: A peptide-based thrombopoietin receptor agonist.
Avatrombopag: A small-molecule thrombopoietin receptor agonist.
Uniqueness
This compound is unique due to its specific metabolic pathway and the formation of acyl glucuronides. This distinguishes it from other thrombopoietin receptor agonists, which may have different metabolic profiles and mechanisms of action .
Propiedades
Número CAS |
1396009-05-4 |
|---|---|
Fórmula molecular |
C31H30N4O10 |
Peso molecular |
618.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C31H30N4O10/c1-14-10-11-19(12-15(14)2)35-28(40)22(16(3)34-35)33-32-21-9-5-8-20(23(21)36)17-6-4-7-18(13-17)30(43)45-31-26(39)24(37)25(38)27(44-31)29(41)42/h4-13,24-27,31,34,36-39H,1-3H3,(H,41,42)/t24-,25-,26+,27-,31-/m0/s1 |
Clave InChI |
QDBVJVOQHXJYEG-KCCIZHGZSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


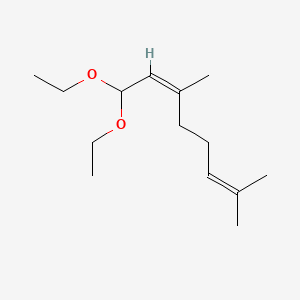
![8-(3-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12770553.png)
![14-amino-11-(3-amino-2-hydroxypropyl)-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid;dihydrochloride](/img/structure/B12770561.png)


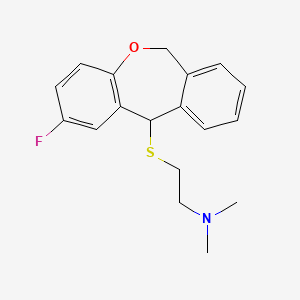

![3-Ethyl-2-[3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-enyl]-5,6-dimethyl-1,3-benzoxazol-3-ium;iodide](/img/structure/B12770588.png)
